molecular formula C130H210N40O39 B586464 MHC Class I-Derived Peptide CAS No. 147930-82-3

MHC Class I-Derived Peptide

Cat. No. B586464
M. Wt: 2957.351
InChI Key: TYWILQHGJHOLET-YUUXQHAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Major histocompatibility complex (MHC) class I-derived peptides are small protein fragments that are essential for the proper functioning of the immune system. These peptides are generated by the degradation of intracellular proteins and are presented on the surface of cells in complex with MHC class I molecules. The recognition of MHC class I-derived peptides by T cells plays a crucial role in the detection and elimination of infected or cancerous cells.

Scientific Research Applications

  • Antigen Presentation and Immune Response : Major histocompatibility complex (MHC) class I molecules present peptides derived from nuclear and cytosolic proteins to CD8+ T cells. These peptides are translocated into the endoplasmic reticulum to associate with class I molecules. This process is crucial for the efficient assembly of class I molecules and the presentation of endogenous peptides, which is dependent on the peptide's sequence, ATP, and ATP hydrolysis (Neefjes, Momburg, & Hämmmerling, 1993).

  • Role in Peptide Transport : MHC class I molecules are linked to the 'ABC' superfamily of transporters, which includes proteins capable of transporting a range of substrates, including peptides. This connection suggests a role in antigen presentation and is significant for understanding how peptides derived from cytoplasmic proteins cross membranes before cell surface presentation (Trowsdale et al., 1990).

  • Activation of T Cell Hybridoma : Soluble MHC class I molecules loaded with synthetic peptide can activate T cell hybridoma. This response is followed by a state where the T cell becomes refractory to restimulation due to defective signal transduction through the T cell receptor (Abastado et al., 1995).

  • Degradation of Cell Proteins and Peptide Generation : The ubiquitin-proteasome pathway is a key mechanism in the generation of antigenic peptides displayed on MHC-class I molecules. This process is stimulated by immune modifiers to enhance antigen presentation (Rock & Goldberg, 1999).

  • Peptide Ligand Motifs : MHC class I molecules have strict specificity for peptide receptors, allowing them to present a wide range of ligands. This is achieved through allele-specific peptide ligand motifs, useful for predicting natural T cell epitopes (Rammensee, Falk, & Rötzschke, 1993).

  • Presentation of Viral Antigen : MHC class I molecules present peptides derived from the endogenous protein pool to cytotoxic T lymphocytes. This pathway depends on a transporter to mediate the entry of cytosolic peptides into a pre-Golgi compartment for association with class I molecules (Spies et al., 1992).

properties

IUPAC Name

(4S)-5-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C130H210N40O39/c1-14-66(10)101(168-112(194)81(40-44-94(134)177)158-124(206)102(68(12)172)170-113(195)83(42-46-98(182)183)152-105(187)75(132)26-20-48-144-127(136)137)123(205)149-67(11)104(186)151-76(27-18-19-47-131)106(188)148-60-96(179)150-89(58-95(135)178)119(201)157-82(41-45-97(180)181)108(190)156-80(39-43-93(133)176)109(191)166-92(61-171)121(203)162-87(55-70-24-16-15-17-25-70)117(199)155-78(29-22-50-146-129(140)141)110(192)167-100(65(8)9)122(204)164-90(59-99(184)185)120(202)160-85(53-63(4)5)115(197)154-79(30-23-51-147-130(142)143)111(193)169-103(69(13)173)125(207)163-86(54-64(6)7)116(198)159-84(52-62(2)3)114(196)153-77(28-21-49-145-128(138)139)107(189)161-88(56-71-31-35-73(174)36-32-71)118(200)165-91(126(208)209)57-72-33-37-74(175)38-34-72/h15-17,24-25,31-38,62-69,75-92,100-103,171-175H,14,18-23,26-30,39-61,131-132H2,1-13H3,(H2,133,176)(H2,134,177)(H2,135,178)(H,148,188)(H,149,205)(H,150,179)(H,151,186)(H,152,187)(H,153,196)(H,154,197)(H,155,199)(H,156,190)(H,157,201)(H,158,206)(H,159,198)(H,160,202)(H,161,189)(H,162,203)(H,163,207)(H,164,204)(H,165,200)(H,166,191)(H,167,192)(H,168,194)(H,169,193)(H,170,195)(H,180,181)(H,182,183)(H,184,185)(H,208,209)(H4,136,137,144)(H4,138,139,145)(H4,140,141,146)(H4,142,143,147)/t66-,67-,68+,69+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,100-,101-,102-,103-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWILQHGJHOLET-YUUXQHAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C130H210N40O39
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2957.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MHC Class I-Derived Peptide

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